molecular formula C22H18N4O3S2 B6484781 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 899963-47-4

4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Cat. No. B6484781
CAS RN: 899963-47-4
M. Wt: 450.5 g/mol
InChI Key: BRPCZPABVPJKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroquinoline moiety, which is a commonly occurring substructure in a large number of biologically active compounds . It also contains a thieno[2,3-d]pyrimidin-4-yl moiety, which is a type of heterocyclic compound.


Synthesis Analysis

1,2,3,4-Tetrahydroquinolines can be synthesized using domino reactions, which are highly effective strategies for the synthesis of bioactive natural products and pharmaceutical agents . These syntheses involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The 1,2,3,4-tetrahydroquinoline moiety can undergo a variety of reactions, including reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 1,2,3,4-Tetrahydroquinoline has a density of 1.061 g/mL at 25 °C (lit.) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, 1,2,3,4-Tetrahydroquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Domino reactions, which can be used to synthesize 1,2,3,4-tetrahydroquinolines, are an area of ongoing research due to their efficiency and utility in synthetic drug design strategies .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c27-21(25-20-18-11-13-30-22(18)24-14-23-20)16-7-9-17(10-8-16)31(28,29)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-11,13-14H,3,5,12H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPCZPABVPJKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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